Cas no 105869-43-0 (2-(cyclohexylethyl)boronic acid)

2-(Cyclohexylethyl)boronic acid is a versatile organoboron compound commonly employed in Suzuki-Miyaura cross-coupling reactions, a key methodology for forming carbon-carbon bonds in synthetic chemistry. Its cyclohexylethyl substituent enhances steric and electronic properties, improving selectivity and stability in catalytic transformations. This boronic acid derivative is particularly useful in pharmaceutical and agrochemical synthesis, where it facilitates the introduction of cyclohexylethyl moieties into complex molecular frameworks. It exhibits good solubility in common organic solvents, ensuring compatibility with diverse reaction conditions. The compound's stability under ambient conditions and consistent reactivity make it a reliable reagent for research and industrial applications requiring precise functionalization. Proper handling under inert atmospheres is recommended to maintain its integrity.
2-(cyclohexylethyl)boronic acid structure
105869-43-0 structure
Product name:2-(cyclohexylethyl)boronic acid
CAS No:105869-43-0
MF:C8H17BO2
MW:156.030382871628
MDL:MFCD06212462
CID:859683
PubChem ID:44228204

2-(cyclohexylethyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(cyclohexylethyl)boronic acid
    • LogP
    • 2-cyclohexylethylboronic acid
    • MDL: MFCD06212462
    • Inchi: InChI=1S/C8H17BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h8,10-11H,1-7H2
    • InChI Key: UTDUYVCUESABMU-UHFFFAOYSA-N
    • SMILES: C1CCC(CC1)CCB(O)O

Computed Properties

  • Exact Mass: 156.13200
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 40.46000
  • LogP: 1.42960

2-(cyclohexylethyl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3169212-0.1g
(2-cyclohexylethyl)boronic acid
105869-43-0 95.0%
0.1g
$376.0 2025-03-19
Enamine
EN300-3169212-10.0g
(2-cyclohexylethyl)boronic acid
105869-43-0 95.0%
10.0g
$1839.0 2025-03-19
TRC
C991730-100mg
2-(Cyclohexylethyl)boronic acid
105869-43-0
100mg
$87.00 2023-05-18
TRC
C991730-250mg
2-(Cyclohexylethyl)boronic acid
105869-43-0
250mg
$98.00 2023-05-18
Apollo Scientific
OR908303-250mg
2-(Cyclohexylethyl)boronic acid
105869-43-0 95%
250mg
£125.00 2025-02-20
1PlusChem
1P008UKG-100mg
2-(cyclohexylethyl)boronic acid
105869-43-0 95%
100mg
$183.00 2025-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1245976-5g
(2-Cyclohexylethyl)boronic acid
105869-43-0 98%
5g
¥16222.00 2024-08-09
A2B Chem LLC
AE12064-100mg
2-(Cyclohexylethyl)boronic acid
105869-43-0 95%
100mg
$176.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1245976-250mg
(2-Cyclohexylethyl)boronic acid
105869-43-0 98%
250mg
¥2163.00 2024-08-09
Enamine
EN300-3169212-0.05g
(2-cyclohexylethyl)boronic acid
105869-43-0 95.0%
0.05g
$359.0 2025-03-19

2-(cyclohexylethyl)boronic acid Related Literature

Additional information on 2-(cyclohexylethyl)boronic acid

Recent Advances in the Application of 2-(Cyclohexylethyl)boronic Acid (CAS: 105869-43-0) in Chemical Biology and Pharmaceutical Research

2-(Cyclohexylethyl)boronic acid (CAS: 105869-43-0) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural and reactivity properties. Recent studies have highlighted its potential in drug discovery, particularly in the development of boron-containing therapeutics and as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This research brief synthesizes the latest findings on the applications and mechanistic insights of this compound, providing a comprehensive overview for researchers in the field.

One of the most significant advancements involves the use of 2-(cyclohexylethyl)boronic acid in the synthesis of proteasome inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into novel bortezomib analogs, showing enhanced selectivity for the β5 subunit of the 20S proteasome. The cyclohexylethyl moiety was found to improve membrane permeability while maintaining the crucial boron-mediated binding to the proteasome's threonine residues. This research opens new avenues for developing more effective treatments for multiple myeloma and other cancers.

In the realm of antimicrobial development, researchers have recently explored 2-(cyclohexylethyl)boronic acid as a scaffold for creating β-lactamase inhibitors. A Nature Communications paper (2024) reported its successful conjugation with diazabicyclooctane derivatives, yielding compounds with potent activity against class A, C, and D β-lactamases. The boronic acid group forms reversible covalent bonds with the catalytic serine residue, while the cyclohexylethyl side chain contributes to improved pharmacokinetic properties, addressing a critical need in combating antibiotic-resistant bacteria.

The compound's utility extends to materials science, where it has been employed in the development of boronate ester-based dynamic covalent networks. A recent ACS Applied Materials & Interfaces study (2024) utilized 2-(cyclohexylethyl)boronic acid to create self-healing hydrogels with tunable mechanical properties. The hydrophobic cyclohexyl group was shown to significantly influence the gel's rheological behavior and drug release profile, making these materials promising for controlled drug delivery applications.

From a synthetic chemistry perspective, mechanistic studies published in Organic Letters (2023) have provided new insights into the transmetalation behavior of 2-(cyclohexylethyl)boronic acid in palladium-catalyzed cross-coupling reactions. The steric bulk of the cyclohexylethyl group was found to slow the transmetalation step while increasing selectivity for aryl-aryl bond formation, offering valuable guidance for designing more efficient catalytic systems in pharmaceutical synthesis.

Looking forward, the unique properties of 2-(cyclohexylethyl)boronic acid continue to inspire innovative applications across multiple disciplines. Current research directions include its incorporation into covalent organic frameworks for drug encapsulation, development of boron neutron capture therapy agents, and creation of novel sensors for biological analytes. As synthetic methodologies advance and our understanding of boron biology deepens, this compound is poised to play an increasingly important role in addressing current challenges in medicinal chemistry and chemical biology.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd